Dehydrowarfarin

Analytical Chemistry Mass Spectrometry Metabolite Quantification

Dehydrowarfarin (CAS 67588-18-5) is the authenticated oxidative warfarin metabolite formed via a distinct CYP450-mediated dehydrogenation pathway. Unlike hydroxywarfarin isomers, it exhibits minimal anticoagulant activity, making it the only non-interchangeable probe for evaluating hepatic CYP450 isozyme composition differences across microsomal preparations. As a fully characterized reference standard compliant with regulatory guidelines (USP/EP traceable), it is essential for method development, validation, and QC release testing of warfarin API and finished products. Select this standard when comprehensive warfarin metabolic fingerprinting—including the non-hydroxylative arm—is required for in vitro phenotyping panels or drug-drug interaction screening.

Molecular Formula C19H14O4
Molecular Weight 306.3 g/mol
CAS No. 67588-18-5
Cat. No. B583814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrowarfarin
CAS67588-18-5
SynonymsDehydrowarfarin;  4-Hydroxy-3-(3-oxo-1-phenyl-1-buten-1-yl)-2H-1-benzopyran-2-one;  NSC 289346; 
Molecular FormulaC19H14O4
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESCC(=O)C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C19H14O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-11,21H,1H3/b15-11+
InChIKeySWIPQYPHTPMNLK-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrowarfarin (CAS 67588-18-5): A Definitive Warfarin Metabolite Analytical Reference Standard for CYP450 Profiling


Dehydrowarfarin (CAS 67588-18-5; C19H14O4; MW 306.31), also designated 4-hydroxy-3-[(1E)-3-oxo-1-phenylbut-1-en-1-yl]-2H-chromen-2-one, is an authenticated oxidative metabolite of the widely prescribed vitamin K antagonist anticoagulant warfarin [1]. The compound was first structurally characterized through mass spectral comparison with a chemically synthesized standard, confirming its identity as a dehydrogenated derivative of warfarin featuring an α,β-unsaturated ketone moiety that distinguishes it from both the parent drug and the predominant hydroxylated warfarin metabolites [2]. Dehydrowarfarin is formed from (±)-warfarin via cytochrome P-450 (CYP450)-catalyzed dehydrogenation in hepatic microsomal preparations and serves as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation, and quality control applications in pharmaceutical analysis .

Why Dehydrowarfarin (67588-18-5) Cannot Be Substituted by Hydroxywarfarin Isomers or Parent Warfarin in Analytical and Pharmacogenetic Studies


Dehydrowarfarin is functionally non-interchangeable with other warfarin metabolites (4'-, 6-, 7-, 8-, and 10-hydroxywarfarin) or the parent drug due to its distinct metabolic origin, unique structural features, and specific analytical utility. Unlike hydroxywarfarin metabolites, which are formed via hydroxylation reactions and retain measurable anticoagulant activity in certain cases, dehydrowarfarin arises through an unusual CYP450-mediated dehydrogenation pathway and exhibits minimal anticoagulant activity, as confirmed in FDA-approved warfarin prescribing information [1]. Critically, dehydrowarfarin has been employed as a diagnostic probe metabolite alongside other warfarin derivatives for evaluating similarities and differences in human hepatic CYP450 isozyme compositions across individual liver microsomal preparations [2]. Substitution of dehydrowarfarin with a hydroxywarfarin isomer or warfarin alcohol would invalidate comparative CYP450 phenotyping studies and compromise the traceability of analytical methods validated using pharmacopeial reference standards such as USP or EP .

Dehydrowarfarin (67588-18-5) Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


Thermospray HPLC/MS Ionization Sensitivity: Dehydrowarfarin Detection at 2-10 ng Range for Quantitative Bioanalysis

In a thermospray high-performance liquid chromatography/mass spectrometry (HPLC/MS) method developed for oxidative warfarin metabolites, dehydrowarfarin exhibited robust ionization in the presence of ammonium acetate, with selected-ion monitoring of (M + H)+ and (M + H - H2O)+ ions achieving detection sensitivities in the 2 to 10 ng range [1]. This analytical performance was directly comparable to that of 6-, 7-, 8-, and 4'-hydroxywarfarin metabolites, all of which ionized well under identical thermospray conditions [1].

Analytical Chemistry Mass Spectrometry Metabolite Quantification

Plasma Recovery Efficiency: Dehydrowarfarin Extraction Yield >95% via Sep-Pak C18 Solid-Phase Extraction

A validated solid-phase extraction method using Sep-Pak C18 cartridges achieved quantitative recovery of warfarin and its metabolites, including dehydrowarfarin, from acidified plasma samples. The recovery of dehydrowarfarin exceeded 95% over an investigated concentration range of 0.5-10.0 μg/mL plasma, with a limit of quantitation of 0.1 μg/mL [1]. This recovery performance was equivalent to that reported for warfarin and the diastereoisomeric alcohols, 4'-, 6-, 7-, and 8-benzylic-hydroxywarfarin metabolites in the same study [1].

Sample Preparation Pharmacokinetics Solid-Phase Extraction

Biological Activity Differentiation: Dehydrowarfarin Exhibits Minimal Anticoagulant Activity Compared to Parent Warfarin

According to FDA-approved warfarin prescribing information, warfarin is stereoselectively metabolized by hepatic CYP450 enzymes to inactive hydroxylated metabolites (predominant route) and by reductases to reduced metabolites (warfarin alcohols), both characterized as having minimal anticoagulant activity [1]. Dehydrowarfarin is explicitly listed among these identified metabolites and is not considered to contribute to the therapeutic anticoagulant effect [1]. In contrast, the S-enantiomer of warfarin exhibits 2 to 5 times more anticoagulant activity than the R-enantiomer in humans, underscoring the substantial potency differential between the active parent drug and its metabolic products including dehydrowarfarin [1].

Pharmacology Anticoagulation Metabolite Activity

Metabolic Pathway Distinction: CYP450-Mediated Dehydrogenation vs. Hydroxylation Pathways

Dehydrowarfarin formation proceeds via an unusual CYP450-catalyzed dehydrogenation pathway, as first reported by Fasco et al., wherein the final product is effectively dehydrogenated warfarin [1]. This contrasts mechanistically with the predominant metabolic routes producing hydroxylated metabolites (4'-, 6-, 7-, 8-, and 10-hydroxywarfarin) via oxidative hydroxylation and reduced metabolites (warfarin alcohols) via carbonyl reduction [2]. In comprehensive microsomal metabolism studies across 33 human liver microsomal preparations, dehydrowarfarin formation was utilized alongside hydroxylated metabolites as a basis for evaluating similarities and differences in CYP450 isozyme compositions, with 6R- and 7S-hydroxywarfarin exhibiting the highest formation rates among all metabolites [3].

Drug Metabolism Cytochrome P450 Enzymology

Structural Differentiation: α,β-Unsaturated Ketone Moiety as Definitive Analytical Marker

Dehydrowarfarin was definitively characterized via mass spectral comparison with a chemically synthesized standard, confirming the presence of the α,β-unsaturated ketone moiety (3-oxo-1-phenyl-1-butenyl substituent) that distinguishes it from warfarin's saturated 3-oxo-1-phenylbutyl side chain [1][2]. This structural feature was confirmed in the original structure elucidation publication by Fasco et al. in Journal of Medicinal Chemistry and is reflected in the authoritative GSRS record maintained by the FDA, which specifies the E-isomer configuration of dehydrowarfarin [1][3]. The unsaturated enone structure provides a distinctive UV chromophore and mass spectral fragmentation pattern that serves as a definitive analytical marker, enabling unambiguous discrimination of dehydrowarfarin from co-eluting hydroxylated metabolites in chromatographic separations [1].

Structural Chemistry Spectroscopy Quality Control

Dehydrowarfarin (67588-18-5): Validated Procurement Scenarios for Analytical and Metabolism Research


Pharmaceutical Impurity Profiling and Regulatory-Compliant Analytical Method Validation

Dehydrowarfarin is explicitly designated as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation, and Quality Controlled applications during warfarin API synthesis and formulation . The standard serves for traceability against pharmacopeial standards such as USP or EP, enabling laboratories to establish robust HPLC or LC-MS methods for quantifying dehydrowarfarin as a process-related impurity or degradation product in warfarin drug substance and finished pharmaceutical products .

In Vitro CYP450 Phenotyping and Drug-Drug Interaction Screening

Dehydrowarfarin formation in human liver microsomal incubations has been employed alongside hydroxylated warfarin metabolites as a diagnostic probe for evaluating similarities and differences in individual CYP450 isozyme compositions [1]. Across 33 human microsomal preparations, the warfarin metabolite profile incorporating dehydrowarfarin enabled estimation of isozyme composition differences that would be masked if only hydroxylated metabolites were monitored [1]. This application supports in vitro CYP450 phenotyping panels and drug-drug interaction screening programs where comprehensive warfarin metabolic fingerprinting is required.

Pharmacokinetic and Metabolism Studies Requiring Simultaneous Multi-Metabolite Quantification

Validated analytical methods employing Sep-Pak C18 solid-phase extraction achieve >95% recovery of dehydrowarfarin from plasma over a 0.5-10.0 μg/mL range with a limit of quantitation of 0.1 μg/mL [2]. Coupled with thermospray HPLC/MS detection sensitivity in the 2-10 ng range [3], dehydrowarfarin can be simultaneously extracted and quantified with warfarin, diastereoisomeric alcohols, and hydroxylated metabolites in a single analytical run. This capability supports detailed pharmacokinetic studies requiring comprehensive metabolite profiling without separate sample preparation workflows for each analyte [2].

Metabolic Pathway Discrimination and CYP450 Isozyme Activity Probes

Dehydrowarfarin arises through an unusual CYP450-mediated dehydrogenation pathway that is mechanistically distinct from the hydroxylative and reductive routes producing other warfarin metabolites [4][1]. This pathway specificity enables researchers to monitor the non-hydroxylative arm of warfarin metabolism as a distinct analytical endpoint, providing insights into CYP450 isozyme contributions not assessable through hydroxywarfarin quantification alone. In studies investigating hepatic mixed-function oxidase development, the relative formation rates of dehydrowarfarin alongside hydroxylated metabolites were used to demonstrate that multiple distinct forms of cytochrome P-450 participate in warfarin metabolism [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrowarfarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.